![molecular formula C10H14N2O B3361017 (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one CAS No. 908569-15-3](/img/structure/B3361017.png)
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one
Overview
Description
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one, also known as Ro 15-4513, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of diazepinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as a ligand for the GABA-A receptor. This receptor is a major target for many anxiolytic and sedative drugs, and (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one 15-4513 has been found to exhibit high affinity and selectivity for this receptor. This compound has also been investigated for its potential use in the treatment of alcoholism, as it has been found to block the effects of ethanol on the GABA-A receptor.
Mechanism of Action
The mechanism of action of (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one involves its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one 15-4513 binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one are primarily mediated through its interaction with the GABA-A receptor. This compound has been found to exhibit anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to block the effects of ethanol on the GABA-A receptor, suggesting its potential use in the treatment of alcoholism.
Advantages and Limitations for Lab Experiments
One of the major advantages of (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one is its high affinity and selectivity for the GABA-A receptor. This makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on (5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one. One area of interest is its potential use in the treatment of alcoholism. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of research is the development of more potent and selective ligands for the GABA-A receptor, which may have therapeutic applications in a range of neurological and psychiatric disorders. Additionally, the synthesis and modification of diazepinone derivatives may lead to the discovery of new compounds with novel pharmacological properties.
properties
IUPAC Name |
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9-5-6-11-10(13)8(2)12(7)9/h3-4,8H,5-6H2,1-2H3,(H,11,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHUXQIEKIMAW-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCC2=CC=C(N12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCC2=CC=C(N12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474472 | |
Record name | CTK5G8540 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one | |
CAS RN |
908569-15-3 | |
Record name | CTK5G8540 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.